3-(Aminomethyl)-1lambda6-thiane-1,1-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
(1,1-dioxothian-3-yl)methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5,7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RORZQTKEELOESX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Derivatization of 3 Aminomethyl 1λ⁶ Thiane 1,1 Dione
Reactivity Governed by the Sulfone Moiety
The thiane-1,1-dioxide ring is a key driver of the molecule's reactivity. The strong electron-withdrawing nature of the sulfonyl group significantly influences the acidity of the α-protons and the stability of the ring, enabling a variety of synthetic transformations.
α-Functionalization Reactions of Cyclic Sulfones
For instance, the α-hydrogens of cyclic sulfones can be readily deprotonated using strong bases like organolithium reagents (e.g., n-butyllithium) to form a lithiated intermediate. This intermediate is a potent nucleophile and can participate in various carbon-carbon and carbon-heteroatom bond-forming reactions. Common electrophiles employed in these reactions include alkyl halides, aldehydes, ketones, and acyl chlorides.
Table 1: Representative α-Functionalization Reactions of Cyclic Sulfones
| Reaction Type | Reagents | Product Type |
| α-Alkylation | 1. Strong Base (e.g., n-BuLi) 2. Alkyl Halide (R-X) | α-Alkyl Cyclic Sulfone |
| α-Halogenation | 1. Strong Base (e.g., LDA) 2. Halogenating Agent (e.g., NBS, NCS) | α-Halo Cyclic Sulfone |
| α-Acylation | 1. Strong Base (e.g., n-BuLi) 2. Acyl Chloride (RCOCl) | α-Acyl Cyclic Sulfone |
It is important to note that in the case of 3-(aminomethyl)-1λ⁶-thiane-1,1-dione, the primary amine of the side chain would likely require protection prior to α-functionalization to prevent undesired side reactions with the strong bases and electrophiles used.
The Sulfonyl Group as a Leaving Group in Substitution Processes
Under certain conditions, the entire sulfonyl group can act as a leaving group, although it is generally considered a poor one. Its departure is often facilitated in reactions that involve significant driving forces, such as the formation of a stable conjugated system or relief of ring strain. In nucleophilic substitution reactions, the sulfonyl group is typically not the primary leaving group. However, in specific contexts, such as in the presence of strong nucleophiles and under forcing conditions, displacement of the sulfonyl moiety might be achievable, though this is not a common transformation for saturated cyclic sulfones.
More relevant is the role of the sulfonyl group in activating adjacent positions for nucleophilic attack, as discussed in the context of α-functionalization.
Cycloaddition Reactions Involving the Cyclic Sulfone Ring
Cyclic sulfones can participate in cycloaddition reactions, acting as either the diene or the dienophile component, depending on the substitution pattern and reaction partners. Thiophene-1,1-dioxides, the unsaturated analogs of thiane-1,1-dioxides, are well-known for their participation in [4+2] cycloaddition (Diels-Alder) reactions. utexas.edu In these reactions, the thiophene-1,1-dioxide typically acts as the diene, and upon cycloaddition, it readily extrudes sulfur dioxide to form a new six-membered ring. utexas.edu
While 3-(aminomethyl)-1λ⁶-thiane-1,1-dione itself is saturated and cannot directly act as a diene in a Diels-Alder reaction, derivatives with unsaturation in the ring could undergo such transformations. For instance, elimination of a suitable leaving group from an adjacent position could generate a transient diene that would then participate in cycloaddition.
Furthermore, the double bond of unsaturated cyclic sulfones can act as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles like nitrile oxides and nitrilimines, leading to the formation of five-membered heterocyclic rings fused to the sulfone ring. researchgate.netorganic-chemistry.orgnih.gov
Ramberg–Bäcklund and Julia Olefination Chemistry for Sulfone Derivatives
The sulfone functionality is central to two important olefination reactions: the Ramberg-Bäcklund reaction and the Julia olefination.
The Ramberg-Bäcklund reaction provides a method for the synthesis of alkenes from α-halo sulfones upon treatment with a strong base. organic-chemistry.orgwikipedia.orgyoutube.com The reaction proceeds through the formation of an unstable three-membered cyclic intermediate, an episulfone, which then extrudes sulfur dioxide to yield the alkene. organic-chemistry.orgwikipedia.orgyoutube.com For a cyclic sulfone like 3-(aminomethyl)-1λ⁶-thiane-1,1-dione, this reaction would require prior α-halogenation. The reaction can be a powerful tool for the formation of exocyclic double bonds or for ring-contracting olefinations, depending on the position of the halogen and the deprotonation site.
The Julia olefination and its more modern variant, the Julia-Kocienski olefination , are powerful methods for the stereoselective synthesis of alkenes from sulfones and carbonyl compounds. wikipedia.orgorganic-chemistry.orgnih.gov In the classical Julia olefination, a phenyl sulfone is deprotonated and reacted with an aldehyde or ketone to form a β-hydroxy sulfone, which is then acylated and reductively eliminated to give the alkene. wikipedia.org The Julia-Kocienski modification utilizes heteroaryl sulfones, allowing for a one-pot procedure with high E-selectivity. organic-chemistry.orgnih.govresearchgate.net To apply this chemistry to 3-(aminomethyl)-1λ⁶-thiane-1,1-dione, the sulfone would first need to be converted to a suitable Julia-type reagent, for example, by α-functionalization with a phenylsulfonyl or a heteroarylsulfonyl group. The presence of the aminomethyl group would likely necessitate a protection strategy during these transformations.
Reactivity and Functionalization of the Aminomethyl Side Chain
The primary amine of the aminomethyl group offers a rich platform for a variety of chemical modifications, primarily through its nucleophilic character.
Nucleophilic Transformations of the Primary Amine
The lone pair of electrons on the nitrogen atom makes the primary amine a good nucleophile, capable of reacting with a wide range of electrophiles.
N-Acylation: The primary amine can be readily acylated by reaction with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a robust and high-yielding reaction that can be used to introduce a wide variety of acyl groups.
N-Alkylation: The amine can also undergo alkylation with alkyl halides or other alkylating agents. ethz.chresearchgate.net However, over-alkylation to form secondary and tertiary amines, and even quaternary ammonium (B1175870) salts, is a common issue. ethz.ch To achieve mono-alkylation, reductive amination is often the preferred method. In this two-step, one-pot procedure, the amine is first condensed with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary amine.
Table 2: Common Nucleophilic Transformations of the Aminomethyl Group
| Reaction Type | Reagents | Product Type |
| N-Acylation | Acyl Chloride (RCOCl) or Acid Anhydride (B1165640) ((RCO)₂O) | N-Acyl derivative (Amide) |
| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl derivative (Secondary Amine) |
| Reductive Amination | 1. Aldehyde (R'CHO) or Ketone (R'₂CO) 2. Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃) | N-Alkyl derivative (Secondary Amine) |
These transformations on the aminomethyl side chain allow for the synthesis of a diverse library of derivatives of 3-(aminomethyl)-1λ⁶-thiane-1,1-dione, enabling the modulation of its physical and chemical properties for various applications.
Electrophilic Derivatizations of the Amino Group
The primary amino group in 3-(aminomethyl)-1λ⁶-thiane-1,1-dione serves as a key site for nucleophilic attack on various electrophiles. This reactivity is fundamental to the synthesis of a wide array of derivatives with modified biological or physicochemical properties. Derivatization methods are commonly employed in chemical analysis to alter the physical characteristics of target molecules, such as their volatility and thermal stability, and to improve detection limits in chromatography. mdpi.com
The lone pair of electrons on the nitrogen atom readily participates in reactions with electron-deficient species. Common electrophilic derivatizations include acylation, alkylation, and sulfonylation, leading to the formation of amides, secondary or tertiary amines, and sulfonamides, respectively. The reaction conditions for these transformations can be tailored to control the extent of derivatization.
For instance, acylation can be achieved using acyl chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. Similarly, alkylation can be performed with alkyl halides. The reactivity of the amino group is influenced by steric hindrance and the electronic properties of the electrophile.
Formation of Amide, Urea (B33335), and Other Nitrogen-Containing Linkages
The formation of amide and urea linkages is a particularly important aspect of the derivatization of 3-(aminomethyl)-1λ⁶-thiane-1,1-dione, as these functional groups are prevalent in many biologically active molecules. nih.gov
Amide Formation: Amides are typically synthesized by reacting the primary amine with carboxylic acids or their activated derivatives, such as acyl chlorides or esters. The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) facilitates amide bond formation from carboxylic acids by activating the carboxyl group.
Urea Formation: Urea derivatives can be prepared through several synthetic routes. nih.gov A common method involves the reaction of the primary amine with an isocyanate. nih.gov Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent generates an intermediate isocyanate in situ, which can then react with another amine to form a symmetrical or unsymmetrical urea. nih.gov One-pot, three-component condensation reactions of an amine, an aldehyde, and an amide or thioamide can also yield urea and thiourea (B124793) derivatives. iiste.orgiiste.org A highly reactive amine derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, reacts with amino acids in a single step to form stable, unsymmetrical urea derivatives that can be analyzed by high-performance liquid chromatography (HPLC). nih.gov
The table below illustrates the types of nitrogen-containing linkages that can be formed from the amino group of 3-(aminomethyl)-1λ⁶-thiane-1,1-dione.
| Linkage Type | Reactant | Functional Group Formed |
| Amide | Acyl Chloride | -NH-C(=O)-R |
| Urea | Isocyanate | -NH-C(=O)-NH-R |
| Sulfonamide | Sulfonyl Chloride | -NH-SO₂-R |
| Carbamate | Chloroformate | -NH-C(=O)-O-R |
Quaternization and Salt Formation
The basic nature of the primary amino group allows for straightforward salt formation upon treatment with acids. These salts often exhibit increased water solubility and crystallinity compared to the free base, which can be advantageous for purification and handling.
Furthermore, the amino group can undergo exhaustive alkylation, known as quaternization, by reacting with an excess of an alkylating agent, such as methyl iodide. This process leads to the formation of a quaternary ammonium salt, where the nitrogen atom is bonded to four carbon atoms and carries a positive charge. This transformation significantly alters the electronic and steric properties of the original aminomethyl group, converting it from a nucleophilic site to a non-nucleophilic, positively charged moiety.
Ring Transformation Reactions of the 1λ⁶-Thiane-1,1-dione Core
The 1λ⁶-thiane-1,1-dione ring is a saturated heterocyclic system characterized by its high stability, attributed to the presence of the sulfone group. The sulfur atom in its highest oxidation state (+6) renders the ring electron-deficient and generally resistant to oxidative conditions. However, under specific and often forcing reaction conditions, the ring can undergo transformations such as expansion, contraction, or opening.
Ring Expansion Methodologies
Ring expansion reactions provide a means to synthesize larger cyclic structures from more readily available smaller rings. wikipedia.orgwhiterose.ac.uk For the 1λ⁶-thiane-1,1-dione core, ring expansion would likely involve the insertion of one or more atoms into the carbon-carbon or carbon-sulfur bonds of the ring.
While specific examples for the 1λ⁶-thiane-1,1-dione ring are not extensively documented, general methodologies for ring expansion of cyclic ketones and other heterocyclic systems can be considered. nih.govorganic-chemistry.org For instance, reactions involving the insertion of a carbon atom can be achieved through various methods, including the Tiffeneau-Demjanov rearrangement. wikipedia.org Rhodium-catalyzed insertion of ethylene (B1197577) into a C-C bond of 1-indanones has been reported as a two-carbon ring expansion strategy. nih.gov
The table below summarizes general approaches to ring expansion that could potentially be adapted for the 1λ⁶-thiane-1,1-dione system.
| Method | Description | Atoms Inserted |
| Tiffeneau-Demjanov Rearrangement | Diazotization of a β-amino alcohol followed by rearrangement. | One Carbon |
| Diazoalkane Homologation | Reaction with a diazoalkane, often catalyzed by a Lewis acid. | One Carbon |
| Beckmann Rearrangement | Acid-catalyzed rearrangement of an oxime derived from a cyclic ketone. | One Nitrogen |
| Baeyer-Villiger Oxidation | Oxidation of a cyclic ketone with a peroxy acid to form a lactone. | One Oxygen |
Ring Contraction Pathways
Ring contractions are valuable for synthesizing smaller, often more strained ring systems. wikipedia.org These reactions can proceed through various mechanisms, including rearrangements involving cationic, anionic, or carbenoid intermediates. wikipedia.org
For the 1λ⁶-thiane-1,1-dione ring, a plausible pathway for ring contraction could involve a Favorskii-type rearrangement if a suitable leaving group is present on a carbon atom adjacent to the sulfone group. Photochemical rearrangements are also known to induce ring contractions in some cyclic systems. nih.govetsu.edu For example, a photo-promoted ring contraction of pyridines has been reported to yield pyrrolidine (B122466) derivatives. nih.gov
Ring Opening Reactions Leading to Acyclic Derivatives
Despite the general stability of the 1λ⁶-thiane-1,1-dione ring, cleavage of the C-S or C-C bonds can be achieved under certain reductive or nucleophilic conditions, leading to acyclic derivatives.
Reductive cleavage of the carbon-sulfur bonds can be accomplished using strong reducing agents, such as Raney nickel, which would result in the complete removal of the sulfur atom and the formation of an acyclic alkane derivative. Alternatively, nucleophilic attack at a carbon atom adjacent to the electron-withdrawing sulfone group could initiate a ring-opening cascade. For instance, reaction with strong bases at elevated temperatures could potentially lead to elimination and ring cleavage. Thiophene ring-opening reactions have been utilized for the synthesis of 1,3,4-thiadiazoline-(condensed) pyridone hybrids. researchgate.net
Computational and Theoretical Investigations of 3 Aminomethyl 1λ⁶ Thiane 1,1 Dione
Quantum Chemical Studies on Electronic Structure and Bonding Characteristics
Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. For 3-(aminomethyl)-1λ⁶-thiane-1,1-dione, methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and post-Hartree-Fock methods) would be utilized.
These studies would typically involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms.
Molecular Orbital (MO) Analysis: Investigating the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into its kinetic stability.
Electron Density Distribution and Electrostatic Potential Mapping: Visualizing the electron density to identify electrophilic and nucleophilic sites. This is crucial for predicting how the molecule might interact with other chemical species.
Natural Bond Orbital (NBO) Analysis: Examining the bonding characteristics, including the nature of the sulfur-oxygen and carbon-sulfur bonds within the thiane-1,1-dione ring, as well as the aminomethyl side chain. This analysis can quantify bond orders, hybridization, and charge distribution.
A hypothetical data table summarizing the kind of results from such a study is presented below.
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Dipole Moment (Debye) |
| DFT (B3LYP) | 6-311++G(d,p) | -7.25 | -0.15 | 7.10 | 4.8 |
| MP2 | cc-pVTZ | -7.98 | 0.05 | 8.03 | 5.1 |
Note: The data in this table is hypothetical and serves as an example of typical results from quantum chemical calculations.
Conformational Analysis and Interconversion Pathways
The flexible six-membered thiane (B73995) ring and the aminomethyl side chain in 3-(aminomethyl)-1λ⁶-thiane-1,1-dione suggest the existence of multiple stable conformations. A thorough conformational analysis is essential to identify the lowest energy conformers and understand the energy barriers for interconversion.
This analysis would typically involve:
Potential Energy Surface (PES) Scanning: Systematically rotating the rotatable bonds (e.g., the C-C bond of the aminomethyl group and the bonds within the ring) to map out the potential energy landscape.
Identification of Local Minima: The low-energy points on the PES correspond to stable conformers. The most stable conformer is the one with the global minimum energy.
Transition State Search: Locating the saddle points on the PES, which represent the energy barriers for conversion between different conformers. Common methods for this include synchronous transit-guided quasi-Newton (STQN) methods.
The relative populations of the conformers at a given temperature can be estimated using the Boltzmann distribution based on their calculated free energies.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For 3-(aminomethyl)-1λ⁶-thiane-1,1-dione, this could involve studying its synthesis or its reactivity with other molecules.
A typical workflow for reaction mechanism elucidation includes:
Reactant and Product Optimization: Determining the optimized geometries and energies of the starting materials and final products.
Transition State (TS) Search: Locating the transition state structure that connects the reactants and products. This is a critical step as the energy of the TS determines the activation energy of the reaction.
Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path from the transition state down to the reactants and products to ensure the located TS is correct.
Calculation of Activation Energies and Reaction Enthalpies: The difference in energy between the transition state and the reactants gives the activation energy, while the difference between the products and reactants provides the reaction enthalpy.
Prediction of Spectroscopic Signatures from First Principles
Quantum chemical calculations can predict various spectroscopic properties of a molecule, which can be invaluable for its experimental characterization.
Infrared (IR) Spectroscopy: By calculating the vibrational frequencies, one can predict the IR spectrum. This helps in identifying the characteristic vibrational modes, such as the S=O stretches of the sulfone group, the N-H stretches of the amine, and the various C-H and C-C vibrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the chemical shifts (δ) for ¹H and ¹³C atoms. These predicted spectra can be compared with experimental data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum, providing information about the molecule's chromophores.
A hypothetical table of predicted vibrational frequencies is shown below.
| Vibrational Mode | Functional Group | Predicted Frequency (cm⁻¹) |
| Symmetric S=O Stretch | Sulfone | 1150 |
| Asymmetric S=O Stretch | Sulfone | 1320 |
| N-H Stretch | Amine | 3350, 3450 |
| C-H Stretch | Alkyl | 2850-2960 |
Note: This data is illustrative and not based on actual calculations for the specific molecule.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations can be used to study the dynamic behavior of 3-(aminomethyl)-1λ⁶-thiane-1,1-dione over time.
MD simulations would involve:
Force Field Parameterization: Choosing or developing a suitable force field that accurately describes the interatomic interactions within the molecule.
Simulation Setup: Placing the molecule in a simulation box, often with a solvent (like water) to mimic realistic conditions.
Production Run: Running the simulation for a sufficient length of time (nanoseconds to microseconds) to observe the dynamic behavior.
Trajectory Analysis: Analyzing the simulation trajectory to study conformational changes, interactions with solvent molecules, and other dynamic properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions.
Advanced Analytical Characterization of 3 Aminomethyl 1λ⁶ Thiane 1,1 Dione and Its Derivatives
High-Resolution Spectroscopic Techniques for Structural Elucidation
High-resolution spectroscopic methods are indispensable for determining the precise molecular structure of 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione. These techniques provide detailed information about the connectivity of atoms, the electronic environment of individual nuclei, molecular mass, and the nature of functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.
¹H NMR Spectroscopy: The proton (¹H) NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons. For 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione, the spectrum is expected to show distinct signals for the aminomethyl protons and the protons on the thiane (B73995) ring. The sulfone group (SO₂) is strongly electron-withdrawing, which will deshield adjacent protons, causing them to resonate at a higher chemical shift (downfield).
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective chemical environments. The carbon atoms adjacent to the electron-withdrawing sulfone group are expected to be significantly deshielded.
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to confirm the connectivity. A COSY spectrum would show correlations between coupled protons, helping to map out the proton network within the thiane ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made in the 1D spectra.
Predicted ¹H and ¹³C NMR Data
The following tables present the predicted NMR chemical shifts for 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione, calculated based on its chemical structure.
Table 1: Predicted ¹H NMR Spectral Data for 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione (in D₂O) This data is predicted and has not been experimentally verified.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| CH₂-NH₂ | ~3.10 | d (doublet) | ~6.5 |
| H-2, H-6 (axial & equatorial) | ~3.20 - 3.45 | m (multiplet) | - |
| H-3 | ~2.60 | m (multiplet) | - |
| H-4, H-5 (axial & equatorial) | ~2.00 - 2.30 | m (multiplet) | - |
Table 2: Predicted ¹³C NMR Spectral Data for 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione (in D₂O) This data is predicted and has not been experimentally verified.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2, C-6 | ~52.0 |
| C-3 | ~35.0 |
| C-4, C-5 | ~22.0 |
| CH₂-NH₂ | ~45.0 |
Mass Spectrometry (HRMS, MS/MS) for Molecular Identity and Fragmentation
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate molecular weight, allowing for the determination of the elemental composition and confirmation of the molecular formula.
For 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione (C₆H₁₃NO₂S), the expected exact mass can be calculated. Using electrospray ionization in positive ion mode (ESI+), the molecule would likely be observed as the protonated species [M+H]⁺.
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation pathways of the molecular ion. By isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID), characteristic fragment ions would be produced. Key fragmentation patterns would likely involve the loss of the aminomethyl group, cleavage of the thiane ring, and loss of sulfur dioxide (SO₂).
Table 3: Predicted HRMS and MS/MS Fragmentation Data for 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione This data is predicted and has not been experimentally verified.
| Ion | Formula | Predicted m/z | Description |
|---|---|---|---|
| [M+H]⁺ | C₆H₁₄NO₂S⁺ | 164.0740 | Protonated molecular ion |
| [M-NH₂]⁺ | C₆H₁₂O₂S⁺ | 148.0529 | Loss of the amino group radical |
| [M+H-CH₂NH₂]⁺ | C₅H₉O₂S⁺ | 133.0318 | Loss of the aminomethyl side chain |
| [M+H-SO₂]⁺ | C₆H₁₄NS⁺ | 132.0841 | Loss of sulfur dioxide |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected in the region of 3300-3400 cm⁻¹. The S=O stretching vibrations of the sulfone group are particularly characteristic, appearing as two strong bands around 1300-1350 cm⁻¹ (asymmetric stretch) and 1120-1160 cm⁻¹ (symmetric stretch). C-H stretching and bending vibrations from the aliphatic ring will also be present.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While the S=O stretches are also visible in Raman, the S-C and C-C bonds of the heterocyclic ring often produce stronger signals in Raman than in IR spectra, providing further confirmation of the core structure.
Table 4: Predicted Vibrational Spectroscopy Data for 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione This data is predicted and has not been experimentally verified.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity (IR) |
|---|---|---|---|
| 3400 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium |
| 2950 - 2850 | C-H Stretch | Aliphatic (CH, CH₂) | Medium-Strong |
| 1650 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium |
| 1350 - 1300 | S=O Asymmetric Stretch | Sulfone (-SO₂-) | Strong |
| 1160 - 1120 | S=O Symmetric Stretch | Sulfone (-SO₂-) | Strong |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. If a suitable single crystal of 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione can be grown, this technique would provide precise data on bond lengths, bond angles, and torsional angles.
This analysis would confirm the six-membered thiane ring adopts a chair conformation, which is typical for such systems. It would also reveal the stereochemical orientation of the aminomethyl substituent, determining whether it occupies an axial or equatorial position on the ring. Furthermore, crystallographic data would elucidate intermolecular interactions, such as hydrogen bonding involving the amine and sulfone groups, which dictate the crystal packing arrangement. While no published crystal structure is currently available, this method remains the gold standard for unambiguous solid-state structural confirmation.
Chromatographic and Separation Methodologies
Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, thereby allowing for its isolation and the assessment of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of a chemical compound. For a polar, basic compound like 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione, a reversed-phase HPLC method would be suitable. A C18 stationary phase column would be used with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol.
The purity would be assessed by integrating the area of the peak corresponding to the main compound and comparing it to the total area of all peaks in the chromatogram, typically using a UV detector set at a low wavelength (~210 nm) where the amine and sulfone groups show some absorbance.
Table 5: Proposed HPLC Method for Purity Assessment
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Column Temperature | 30 °C |
Gas Chromatography (GC) for Volatile Derivatives
Gas chromatography is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. However, direct analysis of polar compounds containing functional groups like primary amines, such as 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione, can be challenging due to their low volatility and potential for undesirable interactions with the stationary phase, leading to poor peak shape and broadening. iu.edu To overcome these limitations, derivatization is a crucial step to enhance volatility and thermal stability. iu.edunih.gov
For the primary amine group in 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione, several derivatization strategies can be employed. Acylation, using reagents like trifluoroacetic anhydride (B1165640) (TFAA), is a common approach for primary amines, replacing the active hydrogen with a trifluoroacetyl group. iu.edu This process significantly improves the volatility and chromatographic behavior of the analyte. iu.edu Another strategy is silylation, using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which also effectively derivatizes primary amines. iu.edu
Once derivatized, the resulting volatile compound can be analyzed by GC, often coupled with a mass spectrometer (MS) for definitive identification. The choice of the GC column is critical, with non-polar or medium-polarity columns being suitable for the separation of such derivatives.
Below is an illustrative table of a hypothetical GC method for the analysis of a trifluoroacetyl derivative of 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione.
| Parameter | Condition |
|---|---|
| GC System | Gas Chromatograph with Mass Spectrometer (GC-MS) |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Injector Temperature | 250 °C |
| Carrier Gas | Helium, constant flow 1.0 mL/min |
| Oven Program | Initial 100 °C, hold 1 min, ramp at 15 °C/min to 280 °C, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Scan Range | m/z 50-500 |
| Hypothetical Retention Time | ~12.5 min |
Chiral Separation Techniques for Enantiomeric Purity
The stereochemistry of pharmaceutical compounds is a critical aspect of their development and regulatory approval, as different enantiomers can exhibit distinct pharmacological and toxicological profiles. chromatographyonline.com For a chiral molecule like 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione, which possesses a stereocenter, the determination of enantiomeric purity is essential. Chiral chromatography, including both high-performance liquid chromatography (HPLC) and gas chromatography (GC), is the most widely used technique for this purpose. chromatographyonline.comyakhak.org
Chiral HPLC is a predominant method for the enantioseparation of a wide range of compounds, including those with primary amine groups. chromatographyonline.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.com Polysaccharide-based CSPs (e.g., derivatized cellulose (B213188) or amylose) and cyclofructan-based CSPs have demonstrated broad applicability for the separation of primary amines. nih.govchromatographyonline.com The separation can be optimized by adjusting the mobile phase composition, which can be in normal-phase, reversed-phase, or polar organic modes. chromatographyonline.com
Alternatively, chiral GC can be employed, particularly after derivatization of the amine group. nih.gov Chiral GC columns, often containing cyclodextrin (B1172386) derivatives as the stationary phase, can provide excellent resolution for volatile chiral compounds. wiley.comchromatographyonline.com
The following table presents a hypothetical chiral HPLC method for the enantiomeric purity assessment of 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione.
| Parameter | Condition |
|---|---|
| HPLC System | High-Performance Liquid Chromatograph with UV Detector |
| Chiral Stationary Phase (CSP) | Immobilized Polysaccharide-based CSP (e.g., Chiralpak IA) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | n-Hexane / Ethanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Hypothetical Retention Times | Enantiomer 1: 8.2 min, Enantiomer 2: 9.5 min |
| Hypothetical Resolution (Rs) | > 2.0 |
Applications of 3 Aminomethyl 1λ⁶ Thiane 1,1 Dione in Advanced Chemical Synthesis
As a Versatile Building Block for Complex Molecule Construction
The bifunctional nature of 3-(Aminomethyl)-1lambda6-thiane-1,1-dione, containing both a nucleophilic amino group and a chemically robust sulfone moiety within a saturated heterocyclic ring, positions it as a valuable starting material for the synthesis of more elaborate molecular architectures.
Synthesis of Novel Heterocyclic Systems
The presence of the primary aminomethyl group allows for a variety of chemical transformations, making this compound a key precursor in the generation of novel heterocyclic systems. This functional group can readily participate in reactions such as cyclocondensation, multicomponent reactions, and annulation strategies. For instance, its reaction with dicarbonyl compounds or their equivalents can lead to the formation of new fused or spirocyclic systems incorporating the thiane-1,1-dione core. The inherent chirality of the molecule at the 3-position also presents opportunities for stereoselective synthesis of complex chiral heterocycles.
| Reaction Type | Reactant Class | Resulting Heterocyclic System |
| Cyclocondensation | 1,3-Diketones | Fused pyridothiane dioxides |
| Pictet-Spengler | Aldehydes | Tetrahydro-β-carboline analogues |
| Multicomponent | Isocyanides, Carbonyls | Substituted dihydropyrimidinones |
Precursor for the Development of Advanced Organic Reagents
The reactivity of the aminomethyl group can be harnessed to develop novel organic reagents. For example, derivatization of the amine can lead to the formation of unique ligands for catalysis or chiral auxiliaries for asymmetric synthesis. The sulfone group, while generally stable, can influence the electronic properties and conformational rigidity of such reagents, potentially leading to enhanced selectivity and reactivity in various chemical transformations.
Scaffold for Structural Diversification in Chemical Libraries
In the context of drug discovery and materials science, the generation of chemical libraries with diverse structures is paramount. The 3-(aminomethyl)-1λ⁶-thiane-1,1-dione framework serves as an excellent scaffold for such endeavors. The primary amine provides a convenient handle for parallel synthesis, allowing for the introduction of a wide array of substituents through techniques like amide coupling, reductive amination, and urea (B33335) or thiourea (B124793) formation. This systematic modification can rapidly generate a large number of analogues, facilitating the exploration of structure-activity or structure-property relationships.
Contributions to Materials Science and Polymer Chemistry
The unique structural features of this compound also lend themselves to applications in the realm of materials science and polymer chemistry, where the introduction of specific functional groups can impart desirable properties to the resulting materials.
Integration into Functional Polymer Architectures
The primary amine functionality of this compound allows for its incorporation into various polymer backbones or as a pendant group. It can act as a monomer in step-growth polymerization processes, such as the formation of polyamides, polyimides, or polyureas. The presence of the bulky and polar thiane-1,1-dione moiety can significantly influence the physical and chemical properties of the resulting polymers, such as their thermal stability, solubility, and mechanical strength.
| Polymer Type | Co-monomer | Potential Property Enhancement |
| Polyamide | Diacyl chlorides | Increased thermal stability, altered solubility |
| Polyurea | Diisocyanates | Modified mechanical properties, enhanced polarity |
| Epoxy Resin | Epoxides | Curing agent, improved adhesion |
Role in the Development of Optoelectronic Materials
While specific examples are still emerging, the structural components of this compound suggest its potential utility in the design of novel optoelectronic materials. The sulfone group is a strong electron-withdrawing group, which can be exploited to tune the electronic properties of conjugated systems. By incorporating this moiety into chromophores or organic semiconductors, it may be possible to influence their absorption and emission characteristics, as well as their charge transport properties. Further research in this area could lead to the development of new materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.
Utility in Ligand Design and Catalysis Research
No information available.
Chiral Ligand Synthesis for Asymmetric Transformations
No information available.
Application in Organocatalytic Systems
No information available.
Future Perspectives and Emerging Research Directions for 3 Aminomethyl 1λ⁶ Thiane 1,1 Dione
Development of More Efficient and Sustainable Synthetic Pathways
Future research will undoubtedly prioritize the development of green and economically viable synthetic routes to 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione. Current multistep syntheses can be resource-intensive, and a move towards more sustainable practices is essential. Key areas of focus will include:
Atom Economy and Waste Reduction: Methodologies that maximize the incorporation of all starting materials into the final product will be critical. This includes exploring one-pot reactions and tandem processes that minimize intermediate purification steps. rsc.org
Green Solvents and Catalysts: A significant push towards replacing hazardous organic solvents with greener alternatives like water, ethanol, or deep eutectic solvents is anticipated. rsc.orgtandfonline.com The development of metal-free catalytic systems or the use of highly efficient and recyclable metal catalysts will also be a major research thrust. researchgate.netmdpi.com
Mechanochemistry: Solvent-free mechanochemical approaches, such as ball milling, offer a promising avenue for the synthesis of sulfonyl compounds, reducing both solvent waste and energy consumption. rsc.org These methods have demonstrated high efficiency and significantly lower environmental factor (E-factor) values compared to traditional solution-based protocols. rsc.org
Renewable Starting Materials: Investigation into the use of bio-based feedstocks for the synthesis of the thiane (B73995) ring system could provide a more sustainable long-term manufacturing process.
| Synthesis Strategy | Key Advantages | Relevant Research Area |
| One-Pot Reactions | Reduced waste, fewer purification steps, improved efficiency. | Process Chemistry, Green Chemistry |
| Alternative Solvents (e.g., water, DES) | Reduced toxicity and environmental impact, potential for new reactivity. rsc.orgtandfonline.com | Green Chemistry, Sustainable Synthesis |
| Metal-Free Catalysis | Lower cost, reduced metal contamination in products, environmentally benign. researchgate.netmdpi.com | Catalysis, Organic Synthesis |
| Mechanochemistry | Solvent-free, reduced energy consumption, high efficiency. rsc.org | Green Chemistry, Materials Science |
Exploration of Unprecedented Reactivity Modes and Transformations
The unique combination of a sulfone group and an aminomethyl substituent on a saturated heterocyclic ring suggests that 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione may exhibit novel reactivity. Future studies will likely venture beyond its established chemical behavior to explore:
Ring-Opening and Ring-Expansion Reactions: Investigating the stability of the thiane-1,1-dione ring under various conditions could lead to controlled ring-opening, providing access to linear sulfonated amines, or ring-expansion methodologies to generate larger heterocyclic systems.
Sulfone-Directed Transformations: The powerful electron-withdrawing nature of the sulfone group can be harnessed to direct reactions at adjacent positions. This could include stereoselective functionalization of the heterocyclic ring.
Radical-Mediated Reactions: The application of photoredox catalysis or other radical initiation methods could unveil new C-H functionalization pathways on the thiane ring, a notoriously challenging transformation. rsc.org This approach offers a direct method for forging new carbon-carbon or carbon-heteroatom bonds. rsc.org
Multi-Component Reactions (MCRs): Designing novel MCRs that incorporate 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione as a key building block could rapidly generate libraries of complex molecules with high structural diversity. nih.govnih.gov
Advanced Functionalization Strategies for Tailored Properties
To unlock the full potential of 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione in various applications, precise control over its molecular structure is necessary. Future research will focus on sophisticated functionalization strategies:
Selective N-Functionalization: Moving beyond simple acylation or alkylation of the primary amine to more complex modifications, such as the introduction of chiral auxiliaries, fluorophores, or bioactive moieties.
Direct C–H Functionalization: A major goal will be the development of methods for the direct and site-selective functionalization of the C-H bonds of the thiane ring. rsc.orgacs.org This would bypass the need for pre-functionalized starting materials and offer a more efficient way to introduce substituents. researchgate.net Transition metal catalysis is a powerful tool for such transformations. rsc.org
Late-Stage Functionalization: Developing reactions that allow for the modification of complex molecules containing the 3-(aminomethyl)-1λ⁶-thiane-1,1-dione scaffold at a late stage in a synthetic sequence. This is particularly valuable in medicinal chemistry for the rapid generation of analogues.
Polymer Conjugation: Attaching the molecule to polymer backbones to create new materials with tailored properties, such as specific solubility, thermal stability, or biological activity.
Integration with Machine Learning and AI for Synthetic Route Prediction and Design
The synergy between artificial intelligence (AI) and chemistry is set to revolutionize how molecules are designed and synthesized. researchgate.net For 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione, this integration will likely manifest in several key areas:
Retrosynthesis Prediction: AI-powered retrosynthesis tools can analyze the structure of complex target molecules containing the thiane-1,1-dione core and propose novel and efficient synthetic pathways that may not be obvious to a human chemist.
Reaction Outcome and Yield Prediction: Machine learning models can be trained on vast datasets of chemical reactions to predict the most likely outcome and yield for a proposed transformation involving this compound, thereby reducing the number of failed experiments. mdpi.com
Discovery of Novel Analogues: Generative AI models can design novel derivatives of 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione with optimized properties for specific applications by exploring a vast virtual chemical space.
Automated Synthesis: The combination of AI with robotic platforms can enable the automated, high-throughput synthesis and screening of libraries of derivatives, accelerating the discovery process. mdpi.com
| AI Application | Potential Impact on Research |
| Retrosynthesis Prediction | Faster identification of viable synthetic routes. |
| Reaction Optimization | Higher yields and fewer failed experiments. mdpi.com |
| de novo Molecular Design | Discovery of novel structures with desired properties. |
| Automated Synthesis | High-throughput screening and accelerated discovery. mdpi.com |
Synergistic Approaches Combining Experimental and Computational Studies
The future of chemical research on 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione will heavily rely on the interplay between experimental work and computational chemistry. This synergistic approach allows for a deeper understanding of the molecule's behavior and can guide experimental design.
Conformational Analysis: Computational methods, such as Density Functional Theory (DFT), can be used to accurately predict the stable conformations of the molecule and its derivatives. researchgate.net This is crucial for understanding its reactivity and how it interacts with biological targets.
Reaction Mechanism Elucidation: Theoretical calculations can map out the energy profiles of potential reaction pathways, helping to explain observed reactivity and predict the feasibility of new transformations. researchgate.net This includes identifying transition states and intermediates that are difficult to detect experimentally.
Spectroscopic Characterization: Computational tools can predict spectroscopic data (e.g., NMR, IR spectra), which aids in the characterization and structural confirmation of newly synthesized compounds. researchgate.net
Property Prediction: Quantitative Structure-Activity Relationship (QSAR) and other computational models can be developed to predict the physicochemical and biological properties of virtual derivatives, allowing for the prioritization of synthetic targets.
By combining these computational insights with empirical laboratory results, researchers can accelerate the innovation cycle, leading to a more profound understanding and broader application of 3-(Aminomethyl)-1λ⁶-thiane-1,1-dione.
Q & A
Q. What are the key synthetic routes for preparing 3-(Aminomethyl)-1lambda6-thiane-1,1-dione and its derivatives?
The compound is typically synthesized via multi-step routes involving:
- Nucleophilic substitution : Introduction of the aminomethyl group via bromoethyl intermediates (e.g., 4-(2-bromoethyl)-1lambda6-thiane-1,1-dione) under basic conditions .
- Oxidation reactions : Conversion of thiolane precursors to sulfone derivatives using oxidizing agents like hydrogen peroxide or meta-chloroperbenzoic acid .
- Cyclization strategies : Formation of the thiane ring via ring-closing metathesis or acid-catalyzed cyclization of linear precursors . Key intermediates, such as brominated or chlorinated analogs, are often purified via recrystallization or column chromatography to ensure high yields .
Q. How do the functional groups in this compound influence its reactivity?
The compound’s reactivity is driven by:
- Aminomethyl group : Participates in nucleophilic reactions (e.g., acylation, Schiff base formation) and hydrogen bonding, enhancing solubility in polar solvents .
- Thiane sulfone ring : The electron-withdrawing sulfone group stabilizes adjacent carbocations, facilitating electrophilic substitutions or ring-opening reactions under acidic/basic conditions .
- Steric effects : Substituents on the thiane ring (e.g., methyl groups) can hinder or direct regioselectivity in derivatization .
Q. What are the common analytical methods for characterizing this compound?
- Spectroscopy : NMR (¹H/¹³C) to confirm substitution patterns and purity; IR to identify sulfone (SO₂) stretches (~1300 cm⁻¹) and amine N-H stretches .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry and confirm solid-state conformation .
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses?
- Catalyst selection : Use of nitro-Grela catalysts for efficient ring-closing metathesis steps, reducing side-product formation .
- Temperature control : Lower temperatures (<0°C) during amine coupling steps to minimize decomposition .
- Solvent optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, improving reaction homogeneity .
- Purification techniques : Gradient elution in flash chromatography or preparative HPLC for high-purity isolation .
Q. How can researchers reconcile contradictory data on the biological activity of this compound?
Contradictions in reported activities (e.g., antimicrobial vs. no activity) may arise from:
- Assay variability : Standardize protocols (e.g., MIC testing for antimicrobial activity) across labs .
- Structural analogs : Compare activity across derivatives (e.g., methyl-substituted vs. unsubstituted thiane rings) to identify critical functional groups .
- Computational validation : Molecular docking to predict binding affinity discrepancies caused by stereochemical variations .
Q. What computational approaches predict the compound’s interactions with biological targets?
- Molecular docking : Simulate binding to enzyme active sites (e.g., cyclooxygenase-2 for anti-inflammatory activity) using software like AutoDock or Schrödinger .
- QSAR modeling : Correlate substituent effects (e.g., electron-donating groups) with activity trends to guide derivative design .
- MD simulations : Assess stability of ligand-protein complexes over time to prioritize candidates for in vitro testing .
Q. How can researchers design derivatives to enhance metabolic stability or target specificity?
- Bioisosteric replacement : Substitute the sulfone group with phosphonate or carbonyl moieties to alter pharmacokinetics .
- Prodrug strategies : Introduce ester or carbamate groups on the aminomethyl moiety for controlled release in vivo .
- Structural rigidity : Incorporate cyclopropane or fused rings (e.g., benzothiopyran) to reduce off-target interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
